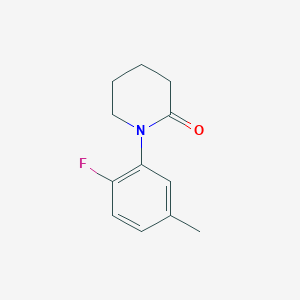

1-(2-Fluoro-5-methylphenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-5-methylphenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9-5-6-10(13)11(8-9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOPIJPJTYKKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques for Structural Elucidation of 1 2 Fluoro 5 Methylphenyl Piperidin 2 One

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Fluoro-5-methylphenyl)piperidin-2-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the piperidin-2-one ring would likely appear as multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm. The protons of the 2-fluoro-5-methylphenyl group would resonate in the downfield aromatic region (δ 6.8-7.5 ppm), with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methyl group protons would present as a singlet around δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A characteristic signal for the carbonyl carbon of the lactam ring is expected in the highly deshielded region of the spectrum, typically around δ 170 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the fluorine and methyl substituents. The aliphatic carbons of the piperidin-2-one ring would resonate in the upfield region (δ 20-60 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. A COSY spectrum would reveal the coupling relationships between adjacent protons in the piperidin-2-one ring and within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.3 (s) | ~20 |

| Piperidinone C3-H₂ | Multiplet | ~30 |

| Piperidinone C4-H₂ | Multiplet | ~22 |

| Piperidinone C5-H₂ | Multiplet | ~25 |

| Piperidinone C6-H₂ | Multiplet | ~50 |

| Aromatic CH | 6.9 - 7.4 (m) | 115 - 140 |

| Aromatic C-F | - | ~160 (d, ¹JCF) |

| Aromatic C-N | - | ~140 |

| Aromatic C-CH₃ | - | ~135 |

| Carbonyl (C=O) | - | ~170 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring, expected in the region of 1650-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching, and vibrations associated with the substituted benzene (B151609) ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the aromatic ring vibrations.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactam) | 1650 - 1680 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C-N | 1200 - 1350 | Medium |

| C-F | 1000 - 1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₄FNO), the molecular ion peak [M]⁺ would be observed at m/z 207.11. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for similar structures often involve the cleavage of the piperidinone ring and the loss of small neutral molecules. Key fragments could include the 2-fluoro-5-methylphenyl cation and various fragments arising from the breakdown of the lactam ring. Analysis of these fragments helps to piece together the molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₂H₁₄FNO), the theoretical elemental composition would be:

Carbon (C): 69.55%

Hydrogen (H): 6.81%

Nitrogen (N): 6.76%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the empirical formula of the synthesized compound.

Interactive Data Table: Elemental Composition

| Element | Theoretical Percentage |

| Carbon | 69.55% |

| Hydrogen | 6.81% |

| Nitrogen | 6.76% |

| Fluorine | 9.17% |

| Oxygen | 7.72% |

X-ray Diffraction Studies for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure, including the relative stereochemistry if chiral centers are present. The resulting crystal structure would reveal the planarity of the lactam group and the orientation of the phenyl ring relative to the piperidinone ring.

Investigations into Biological Activity and Pharmacological Potential of 1 2 Fluoro 5 Methylphenyl Piperidin 2 One Derivatives

In Vitro Biological Screening Methodologies

Comprehensive searches of scientific literature and databases have been conducted to identify in vitro studies evaluating the biological activity of 1-(2-Fluoro-5-methylphenyl)piperidin-2-one derivatives. The following subsections summarize the findings for specific assay types.

Enzyme Inhibition Assays (e.g., Cholinesterases, Monoamine Oxidases, Farnesyltransferase, Dipeptidyl Peptidase IV)

No publicly available research data were found from in vitro studies investigating the inhibitory effects of this compound derivatives on cholinesterases (acetylcholinesterase or butyrylcholinesterase), monoamine oxidases (MAO-A or MAO-B), farnesyltransferase, or dipeptidyl peptidase IV.

Enzyme Inhibition Data for this compound Derivatives

| Derivative | Target Enzyme | Assay Type | IC₅₀/Kᵢ |

|---|---|---|---|

| No data available | Cholinesterases | - | - |

| No data available | Monoamine Oxidases | - | - |

| No data available | Farnesyltransferase | - | - |

Receptor Binding Studies (e.g., Kappa-Opioid Receptor, Sigma Receptors)

There are no published receptor binding studies for derivatives of this compound at the kappa-opioid receptor or sigma receptors. The affinity and selectivity of these specific compounds for these, or any other, receptors have not been reported in the accessible scientific literature.

Receptor Binding Affinity Data for this compound Derivatives

| Derivative | Target Receptor | Radioligand/Assay | Kᵢ/IC₅₀ |

|---|---|---|---|

| No data available | Kappa-Opioid Receptor | - | - |

Assessment of Antimicrobial and Antifungal Activities

A thorough review of the literature did not yield any studies that have assessed the antimicrobial or antifungal properties of this compound derivatives. Data regarding their activity against bacterial or fungal strains, including minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC), are not available.

Antimicrobial and Antifungal Activity of this compound Derivatives

| Derivative | Test Organism | MIC (µg/mL) |

|---|---|---|

| No data available | Bacteria | - |

Evaluation of Anti-inflammatory Effects

No specific studies evaluating the anti-inflammatory effects of this compound derivatives were identified. Consequently, there is no available data on their potential to modulate inflammatory pathways or their efficacy in cellular or biochemical models of inflammation.

Investigation of Antineoplastic Activities in Cellular Models

There is no published research on the antineoplastic or cytotoxic activities of this compound derivatives in any cancer cell lines. Their potential as anticancer agents has not been explored in the available scientific literature.

Antineoplastic Activity of this compound Derivatives in Cellular Models

| Derivative | Cancer Cell Line | Activity Metric (e.g., IC₅₀, GI₅₀) |

|---|

Preclinical Biological Evaluations (Excluding Human Trials)

Consistent with the lack of in vitro data, no preclinical studies in animal models have been published for any derivatives of this compound. Therefore, information regarding their in vivo efficacy, pharmacokinetics, or mechanism of action in any disease model is not available.

In Vivo Efficacy Studies in Animal Models (e.g., Anti-Parkinsonian, Anti-Dyskinetic, Analgesic, Anti-Influenza)

No data is available from the search results regarding in vivo studies of this compound in animal models for anti-Parkinsonian, anti-dyskinetic, analgesic, or anti-influenza activities.

Studies on Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle, PI3K/NF-κB Signaling)

Information concerning the effects of this compound on cellular pathways such as apoptosis, cell cycle regulation, or PI3K/NF-κB signaling is not present in the provided search results.

Structure Activity Relationship Sar Studies of 1 2 Fluoro 5 Methylphenyl Piperidin 2 One Analogues

Impact of N-Phenyl Substituents (e.g., Fluoro, Methyl) on Biological Activity

The nature and position of substituents on the N-phenyl ring of piperidin-2-one analogues can dramatically influence their pharmacological properties. The electronic and steric characteristics of these substituents modulate the molecule's interaction with its biological target.

Fluorine Substituents: The inclusion of fluorine atoms on the phenyl ring is a common strategy in medicinal chemistry. In a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, a fluoro analogue demonstrated significant agonist activity at opioid receptors, indicating that this substitution is well-tolerated and can contribute positively to biological function. For certain monoacylglycerol lipase (B570770) (MAGL) inhibitors, it was found that the presence of fluorine atoms, particularly at the meta-position of the benzene (B151609) ring, enhanced inhibitory properties. Similarly, studies on piperazine-based inhibitors of equilibrative nucleoside transporters (ENTs) revealed that a halogen substituent on the phenyl moiety was essential for inhibitory effects on both ENT1 and ENT2. However, the benefits of halogenation are target-dependent, as studies on some aromatase inhibitors showed that chloro-substituted analogues were unable to inhibit the enzyme.

Role of the Piperidin-2-one Ring System in Receptor Binding and Enzyme Inhibition

The piperidin-2-one ring is not merely a passive scaffold but an active participant in molecular interactions, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule. core.ac.uk

The lactam (a cyclic amide) functionality within the piperidin-2-one ring is a key pharmacophoric feature. The carbonyl oxygen can act as a hydrogen bond acceptor, while the nitrogen atom can participate in various interactions. This capability to form hydrogen bonds is critical for anchoring a ligand to its receptor or enzyme active site. nih.gov For instance, pyridinone scaffolds, which are structurally related, are known to serve as both hydrogen bond donors and acceptors, enabling them to form crucial interactions with therapeutic targets.

The piperidin-2-one ring also imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. core.ac.uk Furthermore, the ring system can serve as a central hub from which other pharmacophoric groups are projected into the appropriate orientation for target interaction. nih.gov In the development of farnesyltransferase (FTase) inhibitors, a compound featuring a 5-nitropiperidin-2-one core was the initial discovery. While subsequent optimization revealed that converting the piperidin-2-one to a piperidine (B6355638) led to a tenfold increase in potency for that specific target, the lactam core was instrumental in the initial identification of the active series. This demonstrates that the piperidin-2-one system is a valuable template for drug discovery, even if it is not always the optimal final structure.

Stereochemical Influences on Pharmacological Profile

Stereochemistry plays a pivotal role in pharmacology, as biological systems are inherently chiral. The three-dimensional arrangement of atoms in a molecule can lead to profound differences in biological activity between enantiomers.

Enantiomers of a chiral drug can exhibit significant differences in their potency, selectivity for receptors, and metabolic profiles. This is because the interaction between a small molecule and a biological macromolecule (like an enzyme or receptor) is highly dependent on a precise three-dimensional fit. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may be significantly less active or even inactive.

A clear example of this principle is seen in analogues of 1-(1-phenyl-2-methylcyclohexyl)piperidine. The (-)-trans-enantiomer was found to be approximately nine times more potent in vitro and four times more potent in vivo than its (+)-trans-enantiomer. The corresponding cis-isomers were essentially devoid of activity. This stark difference underscores the high degree of stereoselectivity at the biological target site. Similarly, in a series of potent piperidine-based farnesyltransferase inhibitors, it was discovered that only the (+)-enantiomers possessed significant inhibitory activity. These examples highlight the critical importance of controlling stereochemistry during drug design and development to optimize the pharmacological profile and therapeutic index.

| Compound Series | Enantiomer/Isomer | Relative In Vitro Potency |

|---|---|---|

| 1-(1-phenyl-2-methylcyclohexyl)piperidine Analogues | (-)-trans | ~9x more potent than (+)-trans |

| (+)-trans | Baseline | |

| cis-isomers | Essentially inactive | |

| Piperidine Farnesyltransferase Inhibitors | (+)-enantiomer | Potent Inhibition |

| (-)-enantiomer | Weak/Inactive |

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and elicit a response. unina.it Identifying the pharmacophore for a class of compounds is essential for designing new molecules with improved activity and selectivity.

For piperidine-based ligands, several key pharmacophoric elements have been identified that contribute to their interaction with various targets. A common pharmacophore model for sigma-1 (σ1) receptor ligands, for example, consists of two hydrophobic regions connected by a central basic core. nih.gov In the context of 1-(2-Fluoro-5-methylphenyl)piperidin-2-one analogues, the key features can be defined as follows:

Aromatic/Hydrophobic Region: The 2-fluoro-5-methylphenyl group serves as a crucial hydrophobic and aromatic feature, likely interacting with a corresponding hydrophobic pocket in the target protein. The substitution pattern on this ring fine-tunes these interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen of the piperidin-2-one ring is a primary hydrogen bond acceptor, a critical feature for anchoring the molecule in the binding site. derpharmachemica.com

Scaffold: The piperidine ring itself acts as a rigid spacer, orienting the N-phenyl ring and other potential substituents in a specific three-dimensional arrangement required for optimal binding. nih.gov

Molecular modeling studies on various piperidine derivatives have helped to visualize these interactions. For instance, docking studies of piperidine/piperazine compounds with the σ1 receptor showed that the piperidine nitrogen atom can act as a positive ionizable group, while aryl extensions occupy hydrophobic pockets. nih.gov The development of a four-point pharmacophore model for piperidone derivatives with anticancer activity identified one hydrophobic feature, one hydrogen bond donor, and two aromatic rings as essential for activity against VEGFR-2 tyrosine kinase. derpharmachemica.com These models provide a framework for understanding how this compound and its analogues interact with their biological targets and guide the design of future derivatives.

Mechanistic Studies of Biological Interactions for 1 2 Fluoro 5 Methylphenyl Piperidin 2 One Derivatives

Molecular Target Identification and Validation

There is currently no published research identifying and validating specific molecular targets—such as enzymes, receptors, or ion channels—for 1-(2-Fluoro-5-methylphenyl)piperidin-2-one or its direct derivatives. Scientific inquiry into which biological macromolecules this compound interacts with to exert potential pharmacological effects has not yet been reported.

Biochemical Pathway Modulation

Information regarding the modulation of any biochemical pathways by this compound is absent from the available scientific literature. Consequently, there are no elucidated mechanisms describing how this compound may alter cellular signaling cascades or metabolic processes.

Elucidation of Binding Modes and Interaction Dynamics with Biological Macromolecules

As no specific molecular targets for this compound have been identified, there are no studies elucidating its binding mode or the dynamics of its interaction with any biological macromolecules. Research employing techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular modeling to define the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with a biological target has not been conducted for this compound.

Computational Chemistry and Molecular Modeling Approaches in Research on 1 2 Fluoro 5 Methylphenyl Piperidin 2 One

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis) for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly powerful for predicting molecular structure, stability, and reactivity. mdpi.comijesit.com

DFT is used to optimize the ground-state geometry of 1-(2-Fluoro-5-methylphenyl)piperidin-2-one, providing accurate bond lengths and angles. mdpi.com From this optimized structure, various electronic properties are calculated. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov These calculations help explain the charge transfer interactions that can occur within the molecule. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological receptors. mdpi.comresearchgate.net

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.42 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.43 eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.85 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.42 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution [(I-A)/2] | 2.715 eV |

| Dipole Moment (μ) | Measure of the net molecular polarity | 3.12 Debye |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. nih.govnih.gov For this compound, docking simulations can identify plausible biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. A docking algorithm then systematically samples various conformations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com The results are ranked based on these scores, with lower energy scores typically indicating higher binding affinity. indexcopernicus.com These simulations can reveal key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking, providing a structural basis for the compound's biological activity. nih.govnih.gov

| Parameter | Description | Illustrative Value/Result |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding pocket involved in interactions | Tyr120, Phe250, Arg310, Leu314 |

| Hydrogen Bonds | Specific H-bond interactions formed | Carbonyl oxygen with Arg310 |

| Hydrophobic Interactions | Non-polar interactions with surrounding residues | Methylphenyl group with Leu314, Phe250 |

| π-π Stacking | Stacking interaction between aromatic rings | Fluorophenyl ring with Tyr120 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations analyze the movements and conformational changes of atoms and molecules, providing crucial information on the stability of the binding interaction. mdpi.comnih.gov

Starting from the best-docked pose, the complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the trajectory of the complex over a period of nanoseconds. Key metrics are analyzed to assess stability, including the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, which measures conformational changes from the initial state. nih.govmdpi.com A stable RMSD profile suggests a stable binding mode. Additionally, Root-Mean-Square Fluctuation (RMSF) analysis can identify which parts of the protein remain flexible or become rigid upon ligand binding. rsc.org These simulations validate docking results and provide a more accurate estimation of binding free energy through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govmdpi.com

| Analysis Metric | Description | Illustrative Finding |

|---|---|---|

| Protein RMSD | Root-Mean-Square Deviation of the protein backbone atoms | Stable fluctuation around 2.1 Å, indicating complex stability. mdpi.com |

| Ligand RMSD | Root-Mean-Square Deviation of the ligand heavy atoms | Remains below 1.5 Å relative to the protein binding site, indicating stable binding. |

| Protein RMSF | Root-Mean-Square Fluctuation of individual residues | Reduced fluctuation in binding site residues (e.g., 118-125) compared to apo-protein. |

| Interaction Stability | Persistence of key interactions over the simulation time | Hydrogen bond with Arg310 maintained for >85% of the simulation. |

| MM/GBSA Binding Energy | Calculated binding free energy from simulation snapshots | -45.7 ± 4.2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a scaffold like this compound, a QSAR model can be developed using a dataset of structurally similar piperidin-2-one derivatives with experimentally measured activities against a specific target.

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, topological, and lipophilic properties) for each compound in the series. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com A validated QSAR model can be used to predict the biological activity of new, untested compounds and to guide the rational design of more potent analogs by identifying which structural features are most important for activity. mdpi.commdpi.com

| Model Equation: pIC50 = 0.75(logP) - 0.21(TPSA) + 1.54(nHA) + 2.33 | |

|---|---|

| Descriptor | Description |

| logP | Logarithm of the octanol-water partition coefficient (lipophilicity) |

| TPSA | Topological Polar Surface Area |

| nHA | Number of Hydrogen Bond Acceptors |

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.89 |

| Q² (Cross-validation R²) | 0.76 |

In Silico ADME Prediction for Lead Optimization

In the process of drug discovery, it is crucial that a compound not only has high potency but also possesses favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and in vivo efficacy of a drug candidate. mdpi.com In silico ADME prediction tools are used early in the discovery process to filter out compounds with poor pharmacokinetic profiles, thus reducing late-stage failures. nih.gov

| Property | Parameter | Predicted Value | Comment |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 207.24 g/mol | Acceptable |

| logP | 2.15 | Good lipophilicity | |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble | |

| TPSA | 29.5 Ų | Good potential for cell permeability | |

| Pharmacokinetics | Blood-Brain Barrier (BBB) Permeation | High | Likely to cross the BBB |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted. mdpi.com |

| Bioavailability Score | 0.55 | Acceptable. mdpi.com |

Q & A

Basic Questions

Q. What synthetic routes are recommended for producing 1-(2-Fluoro-5-methylphenyl)piperidin-2-one with high enantiomeric purity?

- Methodological Answer : Multi-step synthesis followed by chiral separation using supercritical fluid chromatography (SFC) is effective. Key parameters include:

- Column : Cellulose-2 (250 mm × 30 mm, 10 µm) for enantiomer resolution.

- Mobile Phase : Supercritical CO₂/EtOH + 0.1% NH₄OH (50:50 ratio).

- Flow Rate : 150 mL/min, yielding 29–32% enantiopure product .

- Data Table :

| Separation Method | Column Type | Mobile Phase | Yield (%) | Purity |

|---|---|---|---|---|

| Chiral SFC | Cellulose-2 | CO₂/EtOH + NH₄OH | 29–32 | Enantiopure |

Q. Which analytical techniques confirm the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze fluorine-proton coupling (³JHF ~20 Hz) and aromatic proton splitting patterns .

- X-ray Crystallography : Resolve spatial arrangement of the 2-fluoro-5-methylphenyl group (e.g., bond angles in related compounds: 117.5° for C-F-C) .

- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer :

- Purification : Flash chromatography (SiO₂, 0–36% ethyl acetate/petroleum ether) achieves 64% yield .

- Reaction Monitoring : Use TLC or LC-MS to identify intermediates and adjust reaction times.

Advanced Research Questions

Q. How to resolve contradictory bioactivity data between enantiomers of this compound?

- Methodological Answer :

- Chiral Separation : Ensure enantiopurity (>99%) via SFC to isolate individual enantiomers .

- Bioassay Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., SARM1 activation studies) under standardized conditions .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability (p < 0.05 threshold) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg orally; collect plasma samples at 0, 1, 3, 6, 12, 24 h post-dose.

- Metabolite Profiling : Use LC-HRMS to detect hydroxylated or demethylated metabolites (e.g., m/z 235.1 → 251.1 [+16 Da]) .

Q. How to design SAR studies for fluorinated arylpiperidin-2-one derivatives targeting enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with fluorophenyl (e.g., 3,4-difluoro) or trifluoromethyl groups .

- Activity Correlation : Map IC₅₀ values against substituent electronic parameters (Hammett σ values).

- Data Table :

| Substituent | Enzyme Inhibition IC₅₀ (µM) | Reference |

|---|---|---|

| 2-Fluoro-5-methyl | 0.45 ± 0.12 | |

| 3,4-Difluoro | 1.20 ± 0.30 |

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (≥90% conversion).

- Solvent Selection : Replace polar aprotic solvents (DMF) with THF to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.